(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531064
InChI: InChI=1S/C17H23ClN2O3/c1-13(2)20(16(21)10-18)15-8-9-19(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m1/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13531064

Molecular Formula: C17H23ClN2O3

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H23ClN2O3
Molecular Weight 338.8 g/mol
IUPAC Name benzyl (3R)-3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H23ClN2O3/c1-13(2)20(16(21)10-18)15-8-9-19(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m1/s1
Standard InChI Key RPCLHRABNSPQJY-OAHLLOKOSA-N
Isomeric SMILES CC(C)N([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
SMILES CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—with three distinct substituents:

  • A benzyl ester group at the 1-position, contributing to the molecule’s lipophilicity.

  • An isopropylamino group at the 3-position, introducing steric bulk and potential hydrogen-bonding capabilities.

  • A chloroacetyl moiety attached to the isopropylamine, providing electrophilic reactivity for further derivatization .

The stereochemistry at the 3-position (R-configuration) is critical for interactions with chiral biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .

Molecular Formula and Weight

Derived from its systematic name, the molecular formula is C₁₇H₂₃ClN₂O₃, yielding a molecular weight of 338.83 g/mol. This calculation aligns with the mass contributions of its functional groups:

  • Pyrrolidine core: C₅H₉N (83.13 g/mol)

  • Chloroacetyl-isopropylamine: C₅H₉ClNO (149.58 g/mol)

  • Benzyl ester: C₈H₈O₂ (136.15 g/mol)

Synthesis and Derivatization

Purification Challenges

The compound’s polarity and stereochemical purity necessitate advanced separation techniques:

  • Chiral HPLC: Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

  • Recrystallization: Optimization from ethyl acetate/hexane mixtures to achieve >99% enantiomeric excess .

TargetProposed InteractionRationale
Serine proteasesChloroacetyl group acting as electrophilic trapSimilar to chloromethyl ketone protease inhibitors
GPCRsIsopropylamide mimicking endogenous aminesStructural similarity to β-adrenergic receptor ligands
Ion channelsPyrrolidine core facilitating pore blockAnalogous to lidocaine derivatives

Toxicity Considerations

The chloroacetyl group raises potential toxicity concerns:

  • Alkylation of Biomolecules: Reactivity with glutathione and nucleophilic amino acids (e.g., cysteine) .

  • Metabolic Stability: Predicted rapid hydrolysis in plasma (t₁/₂ < 30 min) based on esterase susceptibility .

Comparative Analysis of Pyrrolidine Derivatives

Table 1 highlights structurally related compounds and their biological activities:

CompoundModificationsReported ActivitySource
(R)-1-Boc-3-(chloroacetamido)pyrrolidineBoc protection at N1Protease inhibition (IC₅₀ 12 µM) Patent EP2825528
Benzyl 3-isopropylaminopyrrolidine-1-carboxylateLacks chloroacetyl groupWeak GPCR binding (Kᵢ > 1 mM) J. Med. Chem.
2-Chloro-N-(pyrrolidin-3-yl)acetamideNo benzyl esterCytotoxic (CC₅₀ 45 µM) Sigma-Aldrich

This comparison underscores the importance of the chloroacetyl-benzyl ester combination in balancing reactivity and membrane permeability.

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